molecular formula C12H9BrO2 B3225282 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one CAS No. 1247140-46-0

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one

Cat. No.: B3225282
CAS No.: 1247140-46-0
M. Wt: 265.10
InChI Key: ZOFAVZCGAWIQLL-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It features a brominated phenyl group and a furan ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:

    Bromination of Phenyl Group: The starting material, phenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Furan Ring Formation: The furan ring is synthesized through the cyclization of a suitable precursor, such as 2-furylmethanol, under acidic conditions.

    Coupling Reaction: The brominated phenyl group is then coupled with the furan ring through a Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the bromination and coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)-1-(furan-2-yl)ethanoic acid.

    Reduction: 2-(2-Bromophenyl)-1-(furan-2-yl)ethanol.

    Substitution: 2-(2-Methoxyphenyl)-1-(furan-2-yl)ethan-1-one.

Scientific Research Applications

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenyl)-1-(furan-2-yl)ethan-1-one: Contains a fluorine atom in place of bromine.

    2-(2-Iodophenyl)-1-(furan-2-yl)ethan-1-one: Features an iodine atom instead of bromine.

Uniqueness

2-(2-Bromophenyl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-bromophenyl)-1-(furan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFAVZCGAWIQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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